Cas no 2108848-06-0 (3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride)

3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride structure
2108848-06-0 structure
Product name:3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
CAS No:2108848-06-0
MF:C13H15ClN4O
MW:278.737401247025
CID:5094596

3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
    • 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazinehydrochloride
    • Inchi: 1S/C13H14N4O.ClH/c1-2-4-9(5-3-1)13-11-8-18-12-7-14-6-10(12)17(11)16-15-13;/h1-5,10,12,14H,6-8H2;1H
    • InChI Key: DJMWWDOBIQEWHY-UHFFFAOYSA-N
    • SMILES: Cl.O1CC2=C(C3C=CC=CC=3)N=NN2C2CNCC12

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 307
  • Topological Polar Surface Area: 52

3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB561020-5g
3-Phenyl-6,7,8,8a-tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride; .
2108848-06-0
5g
€1037.00 2024-08-02
abcr
AB561020-1g
3-Phenyl-6,7,8,8a-tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride; .
2108848-06-0
1g
€397.00 2024-08-02
abcr
AB561020-500mg
3-Phenyl-6,7,8,8a-tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride; .
2108848-06-0
500mg
€333.00 2024-08-02

Additional information on 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride

Comprehensive Overview of 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride (CAS No. 2108848-06-0)

The compound 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride (CAS No. 2108848-06-0) is a structurally complex and pharmacologically significant molecule. Its intricate name reflects its unique heterocyclic framework, combining pyrrolo, triazolo, and oxazine moieties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly in targeting neurological and inflammatory pathways. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its therapeutic potential.

In recent years, the demand for novel heterocyclic compounds like 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride has surged, driven by the need for innovative treatments in areas such as neurodegenerative diseases and chronic inflammation. The compound's CAS No. 2108848-06-0 serves as a critical identifier in chemical databases, facilitating its study and commercialization. Its hydrochloride salt form enhances solubility, making it more suitable for in vitro and in vivo studies.

The synthesis of 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride involves multi-step organic reactions, often requiring precise control of reaction conditions to achieve high yields and purity. Key steps may include cyclization, functional group interconversion, and salt formation. The compound's pyrrolo-triazolo-oxazine core is particularly noteworthy for its ability to interact with biological targets, such as G-protein-coupled receptors (GPCRs) and kinases, which are hot topics in current drug development.

From a pharmacokinetic perspective, 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride exhibits promising properties, including moderate bioavailability and metabolic stability. These characteristics are essential for its potential use as a lead compound in preclinical studies. Researchers are also investigating its toxicity profile and mechanism of action, which are critical for advancing it to clinical trials.

The growing interest in heterocyclic chemistry and small-molecule therapeutics has positioned CAS No. 2108848-06-0 as a valuable candidate for further exploration. Its unique structure offers opportunities for structure-based drug design, leveraging computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These approaches align with the current trend toward precision medicine and personalized therapeutics.

In summary, 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride represents a fascinating area of research in modern medicinal chemistry. Its CAS No. 2108848-06-0 ensures its traceability in scientific literature and commercial catalogs, while its pharmacological potential continues to inspire innovation. As the scientific community delves deeper into its applications, this compound may soon emerge as a cornerstone in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2108848-06-0)3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
A1229509
Purity:99%
Quantity:1g
Price ($):320